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2-Methylbutyl butyrate

Flavor Chemistry Sensory Science Aroma Analysis

2-Methylbutyl butyrate (CAS 51115-64-1), also known as 2-methylbutyl butanoate, is a branched-chain fatty acid ester with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol. It is a clear, colorless liquid characterized by a powerful fruity, spicy, and buttery aroma profile, often described as reminiscent of banana, pear, and apple.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 51115-64-1
Cat. No. B1580447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbutyl butyrate
CAS51115-64-1
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCCC(=O)OCC(C)CC
InChIInChI=1S/C9H18O2/c1-4-6-9(10)11-7-8(3)5-2/h8H,4-7H2,1-3H3
InChIKeyMBZKQDXXFMITAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbutyl Butyrate (CAS 51115-64-1): A Branched-Chain Ester for High-Impact Fruit Flavor and Fragrance Formulations


2-Methylbutyl butyrate (CAS 51115-64-1), also known as 2-methylbutyl butanoate, is a branched-chain fatty acid ester with the molecular formula C9H18O2 and a molecular weight of 158.24 g/mol [1]. It is a clear, colorless liquid characterized by a powerful fruity, spicy, and buttery aroma profile, often described as reminiscent of banana, pear, and apple . The compound exhibits a density of approximately 0.862 g/mL at 25°C, a boiling point range of 174-185°C, and a flash point of around 58-60°C . As a volatile organic compound, it is readily soluble in ethanol and ether but practically insoluble in water, propylene glycol, and glycerol . Its primary industrial relevance lies in its use as a flavoring agent and fragrance ingredient, where it functions as an 'impact note' to impart fresh, fruity character [2].

Why 2-Methylbutyl Butyrate Cannot Be Simply Replaced by Common Butyrate Esters


The selection of a specific ester for flavor or fragrance formulation cannot be reduced to a simple substitution based on a shared 'fruity' descriptor. The precise structure of the alcohol moiety—in this case, the branched 2-methylbutyl group—dictates critical performance parameters including odor threshold, sensory character nuance, and headspace partitioning [1]. For instance, while both 2-methylbutyl butyrate and its linear or differently branched analogs may share a butyrate backbone, their sensory detection thresholds can differ dramatically. In apple volatile analysis, butyl butyrate exhibits a significantly higher odor threshold (100 μg/kg) compared to the branched butyl 2-methylbutyrate (17 μg/kg) [2]. Furthermore, commercial 'isoamyl butyrate' is not a pure compound but a mixture of isomers (primarily 3-methylbutyl butyrate), containing 2-methylbutyl butyrate as a minor component (10-17%) [3]. Relying on such an isomeric mixture introduces batch-to-batch variability that can compromise the analytical and organoleptic consistency of the final product. Therefore, precise procurement of the isolated 2-methylbutyl butyrate is essential for applications requiring a defined, high-fidelity fruity impact and reproducible formulation outcomes.

Quantitative Differentiation of 2-Methylbutyl Butyrate Against Key Analogs


Odor Threshold Advantage: 2-Methylbutyl Butyrate vs. Linear Butyl Butyrate

In apple (Malus × domestica) fruit volatile analysis, the odor threshold of the branched ester butyl 2-methylbutyrate is 17 μg/kg. This is a 5.9-fold lower (more potent) threshold than that of its linear analog, butyl butyrate, which exhibits an odor threshold of 100 μg/kg under the same experimental conditions [1].

Flavor Chemistry Sensory Science Aroma Analysis

Natural Occurrence and Concentration: 2-Methylbutyl Butyrate vs. Other Esters in Apple Cultivars

Quantitative analysis of volatile esters in apple cultivars demonstrates that 2-methylbutyl butyrate occurs naturally, but at significantly lower concentrations compared to the dominant ester ethyl 2-methylbutyrate. In 'Gamhong' apples, 2-methylbutyl butyrate was quantified at 0.009 ± 0.012 μg/kg, whereas ethyl 2-methylbutyrate reached 1988.76 μg/kg in 'Honeycrisp' peel [1][2]. This stark contrast highlights its role as a trace, high-impact nuance compound rather than a bulk aroma contributor.

Food Authenticity Natural Flavor GC-MS Metabolomics

Purity and Isomeric Composition: Isolated 2-Methylbutyl Butyrate vs. Commercial 'Isoamyl Butyrate' Mixtures

Commercial 'Isoamyl Butyrate' (CAS 106-27-4) is not a single chemical entity but a mixture of isomers, primarily 3-methylbutyl butyrate (83-90%), with 2-methylbutyl butyrate present as a minor, variable component at 10-17% [1]. This inherent compositional variability is a direct consequence of the isomeric purity of the starting 'isoamyl alcohol' feedstock. In contrast, procuring CAS 51115-64-1 ensures a defined, single-isomer product with a specified minimum purity of 98.0% .

Analytical Chemistry Quality Control Flavor Manufacturing

Physicochemical and Olfactory Differentiation Among Branched Butyrate Esters

The physicochemical properties of closely related branched butyrate esters differ measurably, impacting their behavior in formulations. 2-Methylbutyl butyrate exhibits a flash point of 58-60°C and a refractive index (n20/D) of 1.4110-1.4130 . In comparison, the isomeric mixture 'isoamyl butyrate' has a specified refractive index range of 1.4060-1.4160, reflecting its compositional variability [1]. While data on pure 3-methylbutyl butyrate is less common, the discrete property ranges for CAS 51115-64-1 are critical for process safety calculations and quality control metrics.

Physical Chemistry Flavor Formulation Volatile Release

High-Value Application Scenarios for 2-Methylbutyl Butyrate Driven by Quantitative Evidence


High-Fidelity Natural Fruit Flavor Reconstitution

For flavorists developing authentic apple, pear, or banana profiles, 2-methylbutyl butyrate is an indispensable tool. Its extremely low natural abundance in fruit (0.009 μg/kg) [1], coupled with a potent odor threshold (17 μg/kg for its analog) [2], positions it as a critical trace component. Using the pure isomer (≥98% ) allows for precise, analytical-level addition to flavor formulations, ensuring the subtle, characteristic fruity-spicy nuance is accurately represented without the interference or dilution caused by using cheaper, variable isomeric mixtures like 'isoamyl butyrate'.

Analytical Chemistry: Certified Reference Standard Preparation

In GC-MS and GC-O laboratories tasked with identifying and quantifying volatile compounds in food matrices, the availability of a high-purity, single-isomer standard is paramount. The defined purity of 2-methylbutyl butyrate (CAS 51115-64-1, ≥98% ) enables the construction of accurate calibration curves for the quantification of this specific analyte in complex samples (e.g., fruit volatilomes, fermented beverages). This is impossible to achieve reliably with the isomeric mixture 'isoamyl butyrate' (CAS 106-27-4), where the target analyte's concentration is an unknown and variable fraction (10-17%) of the total [3], compromising analytical accuracy and traceability.

Academic Research in Sensory Perception and Structure-Activity Relationships

Research investigating the olfactory mechanisms behind the perception of fruity notes relies on structurally defined compounds to establish robust structure-odor relationships (SOR). The use of pure 2-methylbutyl butyrate (CAS 51115-64-1) eliminates the confounding variable of isomeric co-eluents or olfactory cross-adaptation that would occur with a mixed feedstock. The demonstrated 5.9-fold difference in odor threshold between branched and linear butyrate esters [2] underscores the critical need for isomeric purity in such fundamental studies, making this compound essential for advancing knowledge in sensory neuroscience and flavor chemistry.

Regulatory-Compliant Flavor Ingredient for Global Markets

For manufacturers exporting food and beverage products to highly regulated markets such as China, the use of specifically listed and defined flavor ingredients is mandatory. 2-Methylbutyl 2-methylbutyrate (a close analog with a similar branched structure) is explicitly listed under China's GB 2760 standard for permitted food flavorings (S0423/I1451) [4]. Procuring the pure, defined isomer 2-methylbutyl butyrate aligns with the regulatory expectation for precise substance identification, which is a prerequisite for food safety compliance and market access, in contrast to using broad, isomeric mixtures that may have ambiguous or non-compliant compositional definitions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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